2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
This compound features a quinazolinone core substituted at position 3 with a 4-methylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety.
Properties
Molecular Formula |
C29H23N3O3S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C29H23N3O3S/c1-20-11-15-22(16-12-20)32-28(34)25-9-5-6-10-26(25)31-29(32)36-19-27(33)30-21-13-17-24(18-14-21)35-23-7-3-2-4-8-23/h2-18H,19H2,1H3,(H,30,33) |
InChI Key |
FYYRQRYWWZORAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like sodium hydride. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their substituents, and inferred properties based on evidence:
Structural and Functional Analysis
- Quinazolinone Core Modifications: 4-Methylphenyl (Target Compound): Balances lipophilicity and steric bulk, favoring interactions with hydrophobic enzyme pockets . Allyl (): Introduces conformational flexibility, which may affect binding specificity .
- Acetamide Tail Variations: 4-Phenoxyphenyl (Target Compound): The phenoxy group enables π-π stacking with aromatic residues in proteins, a feature absent in simpler aryl analogs . 4-Acetamidophenyl (): The acetamido group provides hydrogen-bond donors/acceptors, improving aqueous solubility and target engagement .
Biological Activity
The compound 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a member of the quinazoline family, known for its diverse biological activities. This article summarizes its biological activity based on available literature, data tables, and case studies.
- Molecular Formula : C26H25N3O2S
- Molecular Weight : 443.56 g/mol
- SMILES : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C
- InChIKey : GZFWFTZJPIITPC-UHFFFAOYSA-N
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, compounds similar to 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide have demonstrated significant inhibitory effects on various cancer cell lines.
Case Study: Inhibition of Tumor Growth
A study evaluating the efficacy of quinazoline derivatives in malignant pleural mesothelioma (MPM) cells showed that these compounds could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the blockade of the ERK signaling pathway, which is crucial for tumor growth regulation .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), which play a significant role in cancer progression.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : They can interfere with critical signaling pathways such as MAPK and PI3K/Akt, affecting cellular survival and proliferation.
Antimicrobial Activity
Some studies have suggested that quinazoline derivatives exhibit antimicrobial properties against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
Table 1: Summary of Biological Activities
Q & A
Q. Key Parameters :
| Step | Temperature (°C) | Solvent | Catalyst/Method | Yield Range |
|---|---|---|---|---|
| Amidation | 0–25 | DMF/DCM | EDCI/HOBt | 68–91% |
| Thiolation | 60–80 | DMF | K₂CO₃ | 70–85% |
| Cyclization | 100–120 | Acetic acid | — | 75–90% |
Q. Methodological Tips :
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%) .
- Optimize solvent polarity to avoid side reactions (e.g., DCM for amidation, DMF for thiolation) .
How can researchers confirm the structural integrity and purity of the synthesized compound?
Basic Research Focus
A combination of spectroscopic and chromatographic techniques is essential:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ calculated for C₂₉H₂₃N₃O₂S: 478.15) .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Advanced Tip : Use X-ray crystallography to resolve stereochemical ambiguities in the quinazolinone core .
How can reaction conditions be optimized to improve synthetic yield and scalability?
Q. Advanced Research Focus
- Computational Reaction Design :
- Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps .
- Screen solvents and catalysts in silico (e.g., COSMO-RS for solvent polarity) .
- Parameter Optimization :
- Scale-Up Strategies :
- Transition from batch to continuous flow reactors for exothermic steps (e.g., cyclization) .
What biological screening methods are suitable for evaluating this compound’s activity?
Q. Basic Research Focus
- Anticancer Activity :
- MTT assay (IC₅₀ values against HeLa, MCF-7) .
- Apoptosis markers : Caspase-3/7 activation via fluorometric assays .
- Antimicrobial Screening :
- MIC assays against S. aureus and E. coli .
- Solubility Assessment :
- HPLC-UV in PBS (pH 7.4) to determine logP and bioavailability .
Advanced Tip : Use molecular docking to predict binding affinity for kinase targets (e.g., EGFR) .
How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?
Q. Advanced Research Focus
-
Substituent Modulation :
Modification Biological Impact Example 4-Methylphenyl → 4-Fluorophenyl Enhanced kinase inhibition IC₅₀ reduced by 40% Phenoxy → Methoxy Improved solubility (logP reduced by 0.5) Sulfanyl → Sulfonyl Increased metabolic stability -
Synthetic Strategies :
How should researchers address contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Reproducibility Checks :
- Validate assay conditions (e.g., cell passage number, serum concentration) .
- Use orthogonal assays (e.g., Western blot alongside MTT for cytotoxicity) .
- Data Normalization :
- Normalize IC₅₀ values to positive controls (e.g., doxorubicin) .
- Meta-Analysis :
- Compare datasets using principal component analysis (PCA) to identify outliers .
What computational tools are recommended for predicting reactivity and biological targets?
Q. Advanced Research Focus
- Reactivity Prediction :
- Gaussian 16 : Simulate reaction pathways for sulfanyl group stability .
- AutoDock Vina : Screen against kinase databases (e.g., PDB) .
- ADMET Profiling :
- SwissADME : Predict bioavailability, CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
